Ketorolac methyl ester

Descripción general

Descripción

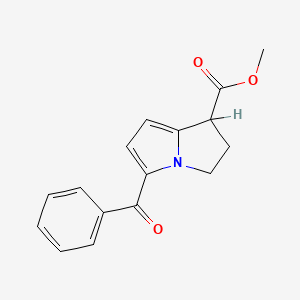

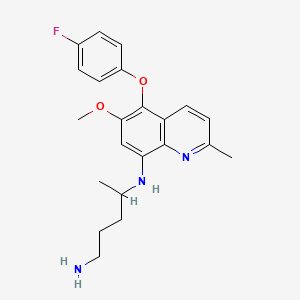

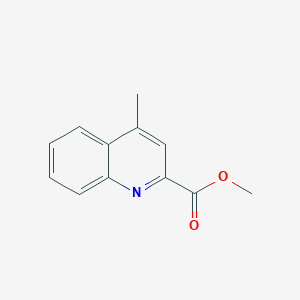

Ketorolac methyl ester, also known as Methyl (1RS)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate, is a derivative of Ketorolac . Ketorolac is a potent nonsteroidal anti-inflammatory drug .

Synthesis Analysis

Alkyl esters of ketorolac, including the methyl ester, have been synthesized as potential prodrugs for transdermal delivery . The synthesis involves the creation of ester prodrugs, which are evaluated to determine the relationship between their skin permeation characteristics and their physicochemical properties .Molecular Structure Analysis

The molecular formula of this compound is C16H15NO3 . The molecular weight is 269.29 g/mol . The InChI string and Canonical SMILES are also provided in the PubChem database .Chemical Reactions Analysis

Ketorolac and its esters, including the methyl ester, are known to undergo various chemical reactions. For instance, esters can be hydrolyzed in the presence of a strong-acid catalyst . In the context of transdermal delivery, the skin permeation rate of the alkyl ester prodrugs was found to be significantly higher with a shorter lag time than that of ketorolac .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 269.29 g/mol, XLogP3-AA of 2.3, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 4 .Aplicaciones Científicas De Investigación

1. Nitric Oxide Involvement in Antinociception

Research has shown that the antinociceptive (pain-relieving) effect of ketorolac involves the local participation of nitric oxide. This was demonstrated through studies using NG-nitro-L-arginine methyl ester, an inhibitor of nitric oxide synthesis, which reduced the antinociceptive effect of ketorolac in rats (Granados-Soto et al., 1995).

2. Skin Permeability and Prodrug Characteristics

Ketorolac's ester analogs, including ketorolac ethyl ester and [(N,N-dimethylamino)carbonyl]methyl ester, have been studied for their skin permeability. These esters are hydrolyzed to ketorolac by serum esterases and exhibit different skin permeation rates, suggesting their potential as ester prodrugs for transdermal delivery (Roy & Manoukian, 1994).

3. Physicochemical Properties for Topical Application

The physicochemical properties, skin permeation, and accumulation profiles of lipophilic ketorolac fatty ester prodrugs have been evaluated. Studies indicate that these esters are highly lipophilic and chemically stable, making them suitable candidates for designing safer topical agents without systemic absorption (Bhandari et al., 2007).

4. Antinociceptive and Anti-inflammatory Effects

Depot formulations of ketorolac propyl ester have been studied for their prolonged antinociceptive and anti-inflammatory effects in rats. These formulations show extended durations of action, highlighting their potential for sustained therapeutic effects (Wang et al., 2005).

5. Gas Chromatography/Mass Spectrometry Application

In analytical chemistry, p-fluoroketorolac and [18O3]ketorolac have been compared as internal standards for the determination of ketorolac using gas chromatography/mass spectrometry. This comparison helps in improving the accuracy of ketorolac analysis in plasma samples (Eichhold et al., 1998).

Mecanismo De Acción

Target of Action

Ketorolac methyl ester, like its parent compound ketorolac, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling .

Mode of Action

This compound acts by inhibiting the cyclooxygenase enzymes . This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these inflammatory mediators . Although ketorolac is non-selective and inhibits both COX-1 and COX-2 enzymes, its clinical efficacy is derived from its COX-2 inhibition .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, ketorolac prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in inflammation and pain signaling, providing relief from symptoms.

Result of Action

The inhibition of prostaglandin synthesis by ketorolac results in reduced inflammation and pain . This makes it a useful tool in the management of moderate to severe pain, including postoperative pain, rheumatoid arthritis, osteoarthritis, menstrual disorders, and headaches .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s lipophilicity can affect its transdermal delivery . Optimal lipophilicity can improve the transdermal delivery of ketorolac, potentially enhancing its efficacy . .

Análisis Bioquímico

Biochemical Properties

Ketorolac Methyl Ester plays a significant role in biochemical reactions. It inhibits prostaglandin synthesis by blocking cyclooxygenase (COX) . This interaction with COX, an enzyme involved in the inflammatory response, contributes to its analgesic and anti-inflammatory effects .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibition of prostaglandin synthesis. By blocking COX, it can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically COX. This binding leads to enzyme inhibition, which in turn results in decreased prostaglandin synthesis .

Temporal Effects in Laboratory Settings

Studies have shown that it and its degradation products have inherent stability .

Metabolic Pathways

This compound is involved in the metabolic pathway of prostaglandin synthesis, where it interacts with the enzyme COX . This interaction leads to a decrease in prostaglandin levels .

Subcellular Localization

Given its mechanism of action, it is likely to be found in areas where COX and prostaglandins are present .

Propiedades

IUPAC Name |

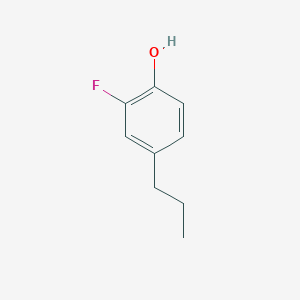

methyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-20-16(19)12-9-10-17-13(12)7-8-14(17)15(18)11-5-3-2-4-6-11/h2-8,12H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREBGQSAVFHEAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN2C1=CC=C2C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80965-09-9 | |

| Record name | Ketorolac methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080965099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KETOROLAC METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/884M437C95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Propanediol, 2-amino-2-[2-[4-(8-fluorooctyl)phenyl]ethyl]-](/img/structure/B3057393.png)

![[(3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl acetate](/img/structure/B3057403.png)